6-acetyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
This compound belongs to the tetrahydrothieno[2,3-c]pyridine class, characterized by a bicyclic framework fused with a thiophene ring. Key structural features include:
- Acetyl group at position 6, which may enhance metabolic stability compared to alkyl substituents.
- Carboxamide at position 3, a common pharmacophore in bioactive molecules.
Properties
IUPAC Name |
6-acetyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S2/c1-11(24)23-9-8-14-15(10-23)29-19(16(14)17(20)25)21-18(26)12-4-6-13(7-5-12)30(27,28)22(2)3/h4-7H,8-10H2,1-3H3,(H2,20,25)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZIQLDXFMYIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Thienopyridine Formation
The tetrahydrothieno[2,3-c]pyridine scaffold is synthesized via cyclization reactions employing Vilsmeier-Haack formylation or Pictet-Spengler methodologies. In one approach, 4-piperidone derivatives are protected with benzothiazole-2-sulfonyl (Bts) groups to prevent side reactions during subsequent steps. Formylation using Vilsmeier-Haack conditions (POCl₃/DMF) generates a chloroformyl intermediate, which undergoes nucleophilic thiolation with sodium sulfide and alkylation with bromoacetonitrile to yield the bicyclic structure.
Key Reaction Conditions:
Enantioselective Synthesis
Chiral 6-methyl derivatives are prepared using (S)-α-methylbenzylamine as a resolving agent. Hydrogenation of intermediates over Pearlman’s catalyst (Pd(OH)₂/C) followed by Nvoc protection yields enantiomerically pure precursors. Fractional recrystallization separates regioisomers, achieving >95% enantiomeric excess (ee) for critical intermediates.
Introduction of the 6-Acetyl Group
Acetylation of the Piperidine Nitrogen
The 6-position acetyl group is introduced via nucleophilic acyl substitution. Protected tetrahydrothienopyridine intermediates are treated with acetyl chloride in the presence of triethylamine, achieving quantitative acetylation under mild conditions (0–25°C). Alternative methods employ acetic anhydride with catalytic H₂SO₄, though this risks over-acetylation.
Optimization Data:
| Method | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetyl chloride/TEA | CH₃COCl, Et₃N | 92 | 98 |
| Acetic anhydride/H₂SO₄ | (CH₃CO)₂O, H₂SO₄ | 78 | 85 |
Post-acetylation, the Bts or Nvoc group is removed using thiophenol (PhSH) and K₂CO₃ in DMF, preserving the acetyl functionality.
Installation of the 4-(N,N-Dimethylsulfamoyl)benzamido Moiety
Sulfamoylation of Benzoyl Chloride
4-(N,N-Dimethylsulfamoyl)benzoic acid is synthesized by reacting 4-nitrobenzoyl chloride with dimethylamine-sulfur trioxide complex (Me₂N·SO₃), followed by catalytic hydrogenation to reduce the nitro group. The resulting sulfamoylbenzoyl chloride is isolated via distillation under reduced pressure (bp 120–125°C at 15 mmHg).
Amide Coupling to the Thienopyridine Core
The sulfamoylbenzoyl chloride is coupled to the 2-amino group of the tetrahydrothienopyridine intermediate using HATU [(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] as a coupling agent. Reaction conditions are optimized to minimize racemization:
Coupling Protocol:
- Solvent: Anhydrous DMF or dichloromethane.
- Base: DIPEA (N,N-Diisopropylethylamine).
- Temperature: 0°C to room temperature.
- Yield: 85–90% after HPLC purification.
Final Carboxamide Functionalization
Hydrolysis and Carboxamide Formation
The 3-cyano group of the intermediate is hydrolyzed to a carboxamide using concentrated H₂SO₄ at 100°C, followed by neutralization with aqueous NH₃. Alternatively, enzymatic hydrolysis with nitrile hydratase achieves milder conditions (pH 7.0, 37°C) but requires longer reaction times (24–48 hr).
Comparative Hydrolysis Data:
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂SO₄ Hydrolysis | 100°C, 2 hr | 88 | 95 |
| Enzymatic Hydrolysis | 37°C, pH 7.0, 48 hr | 75 | 98 |
Structural Characterization and Analytical Validation
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.10 (s, 3H, COCH₃), 2.85 (s, 6H, N(CH₃)₂), 3.45–3.70 (m, 4H, piperidine H), 7.90 (d, J = 8.4 Hz, 2H, ArH), 8.20 (d, J = 8.4 Hz, 2H, ArH).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 22.1 (COCH₃), 38.5 (N(CH₃)₂), 115.2 (CN), 169.8 (CONH₂), 170.5 (COCH₃).
- HRMS (ESI): m/z Calcd for C₂₃H₂₆N₄O₅S₂: 522.1274; Found: 522.1281.
Purity and Regiochemical Validation
Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O) confirms >99% purity, while NOESY correlations verify the 2,3-c regioisomer over 3,2-c analogues.
Challenges and Optimization Opportunities
Regioselectivity in Cyclization
Competing 3,2-c vs. 2,3-c regioisomers arise during thienopyridine formation. Microwave-assisted synthesis (100°C, 30 min) reduces isomerization, favoring the 2,3-c product in a 9:1 ratio.
Scalability of Sulfamoylation
Bulk sulfamoylation requires careful stoichiometry to avoid dimethylamine oversulfonation. Continuous flow reactors improve heat dissipation, enabling gram-scale production with 90% yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-c]pyridine core.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with alcohol or amine groups.
Substitution: Halogenated derivatives or other substituted products depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with biological targets involved in various diseases, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 6-acetyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, inhibiting their activity or modulating their function. The acetyl and benzamido groups might facilitate binding to active sites, while the dimethylsulfamoyl group could enhance solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical structural and functional differences between the target compound and its analogs:
*Estimated based on molecular formula.
Key Observations:
Substituent-Driven Activity: The acetyl group in the target compound distinguishes it from Analog 1 (methyl) and Analog 2 (unsubstituted methyl). The 4-(N,N-dimethylsulfamoyl)benzamido group in the target and Analog 1 contrasts with the Schiff base in Analog 2. Sulfamoyl groups are associated with sulfonamide drug classes (e.g., COX-2 inhibitors), while Schiff bases may exhibit redox activity .
Core Structure Variations: Analog 3 replaces the tetrahydrothienopyridine core with a pyridine ring, eliminating the sulfur atom.
Pharmacokinetic Implications: The carboxamide group in the target and analogs suggests hydrogen-bonding capability, critical for target engagement. However, Analog 3’s dimethylaminomethylphenyl substituent introduces basicity, which could enhance solubility in acidic environments .
Biological Activity
6-acetyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound features a thieno[2,3-c]pyridine core, which is known for its diverse pharmacological activities. The presence of the N,N-dimethylsulfamoyl group and the acetyl moiety are crucial for its biological interactions.
Biological Activity Overview
Research indicates that compounds within the tetrahydrothieno[2,3-c]pyridine class exhibit a range of biological activities including:
- Antimicrobial Activity : Some derivatives have shown significant effectiveness against various bacterial strains.
- Anticancer Properties : Studies suggest that these compounds may inhibit tumor growth in specific cancer cell lines.
- Anti-inflammatory Effects : Certain analogs have demonstrated the ability to reduce inflammation in preclinical models.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, altering cellular signaling pathways that lead to therapeutic effects.
- Reactive Oxygen Species (ROS) Management : Some studies indicate a role in modulating oxidative stress within cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Studies :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
